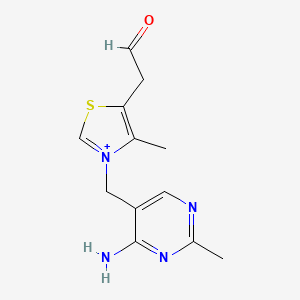

Thiamine(1+) aldehyde

説明

Context within Thiamine Pyrophosphate (TPP)-Dependent Enzymatic Systems

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme in all living organisms. wikipedia.orgcornell.edu It is synthesized in the cytosol and is vital for the activity of numerous enzymes involved in carbohydrate metabolism. wikipedia.orgnih.gov These TPP-dependent enzymes catalyze critical reactions in major metabolic pathways, including glycolysis, the citric acid cycle, and the pentose phosphate pathway. cornell.edu

The catalytic action of TPP-dependent enzymes is centered around the thiazole ring of the TPP molecule. wikipedia.orgpatsnap.com A key step in their mechanism is the formation of a carbanion at the C2 position of the thiazole ring, which then acts as a nucleophile. researchgate.netgonzaga.edu This carbanion attacks the carbonyl group of a substrate, such as an α-keto acid, leading to the formation of a covalent intermediate. patsnap.comgonzaga.edu Subsequent decarboxylation results in the formation of the so-called "active aldehyde" or Thiamine(1+) aldehyde intermediate. nih.govresearchgate.netnih.gov This intermediate is a recurring motif across a wide range of TPP-dependent enzymes, highlighting its central role in their catalytic cycles. nasa.govrsc.org

Table 1: Key TPP-Dependent Enzyme Complexes and their Functions

| Enzyme Complex | Function | Metabolic Pathway |

| Pyruvate dehydrogenase complex | Links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. cornell.edunih.gov | Carbohydrate Metabolism |

| α-ketoglutarate dehydrogenase complex | A key enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. cornell.edu | Citric Acid Cycle |

| Branched-chain α-keto acid dehydrogenase complex | Involved in the metabolism of branched-chain amino acids. cornell.edu | Amino Acid Metabolism |

| Transketolase | A key enzyme in the pentose phosphate pathway, involved in the synthesis of ribose-5-phosphate and NADPH. cornell.edu | Pentose Phosphate Pathway |

| Pyruvate decarboxylase | Found in organisms like yeast, it is involved in ethanol fermentation. cornell.edu | Fermentation |

Historical Elucidation of TPP-Mediated Aldehyde Transfer

The understanding of how thiamine facilitates biochemical reactions was a significant puzzle for many years. upenn.edu While the necessity of TPP as a coenzyme was known, the specific chemical mechanism remained elusive. upenn.edu A major breakthrough came from the work of Ronald Breslow in the 1950s. upenn.eduroyalsocietypublishing.org Breslow's research on model systems, particularly the benzoin condensation catalyzed by thiazolium salts, provided crucial insights. upenn.edu He proposed that the C2 proton of the thiazolium ring is acidic and can be removed to form a carbanion, a then-unprecedented idea. upenn.eduroyalsocietypublishing.org

This carbanion, he reasoned, could then nucleophilically attack an aldehyde, initiating the catalytic cycle. royalsocietypublishing.org This hypothesis was confirmed through experiments showing that the C2 proton of a thiazolium salt could exchange with deuterium in D2O, a definitive sign of its acidity. upenn.edu This work laid the foundation for understanding the mechanism of TPP-dependent enzymes and the formation of the "active aldehyde" intermediate. researchgate.netupenn.edu This intermediate, a C2-substituted derivative of the thiamine thiazole ring, was later isolated and characterized, solidifying its existence and role in the catalytic process. nih.gov Further studies have continued to refine the understanding of the various conformations TPP adopts during the enzymatic cycle and the role of metal ions in the process. researchgate.netnih.gov

Fundamental Significance of this compound as a Catalytic Intermediate

The this compound, or "active aldehyde," is of paramount importance because it effectively functions as a stabilized acyl carbanion equivalent. upenn.edu Acyl carbanions are highly unstable and not feasible intermediates in biological systems. upenn.edu By forming the this compound adduct, TPP provides an elegant solution to this problem. The thiazolium ring acts as an "electron sink," stabilizing the negative charge that develops upon decarboxylation of the α-keto acid substrate. gonzaga.edulibretexts.org

This intermediate is a versatile species that can participate in a variety of subsequent reactions. researchgate.net In decarboxylase enzymes, it is protonated and then releases an aldehyde product. nih.govresearchgate.net In transketolase reactions, the "active aldehyde" is transferred to an acceptor aldehyde, forming a new carbon-carbon bond. cornell.edu The ability of the this compound to act as a nucleophile is central to the catalytic power of TPP-dependent enzymes, enabling them to perform a diverse range of bond-forming and bond-breaking reactions that are fundamental to cellular metabolism. rsc.orgresearchgate.net The study of these intermediates continues to be an active area of research, with implications for understanding enzyme mechanisms and developing novel enzyme inhibitors. rsc.orgrsc.org

特性

分子式 |

C12H15N4OS+ |

|---|---|

分子量 |

263.34 g/mol |

IUPAC名 |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetaldehyde |

InChI |

InChI=1S/C12H15N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)/q+1 |

InChIキー |

YLTKXCQXTWMOIT-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |

正規SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC=O |

製品の起源 |

United States |

Enzymatic Formation and Biochemical Transformations of Thiamine 1+ Aldehyde Intermediates

Mechanism of Aldehyde Moiety Generation by Thiamine Pyrophosphate

The generation of the aldehyde moiety by TPP follows a well-defined mechanistic pathway, beginning with the activation of the cofactor itself.

The catalytic activity of TPP hinges on the acidic nature of the proton at the C2 position of its thiazolium ring. wikipedia.orglibretexts.org Within the enzyme's active site, this proton is abstracted, a process often facilitated by conserved basic amino acid residues and the aminopyrimidine ring of TPP itself, to form a highly nucleophilic carbanion known as a thiazolium ylide. gonzaga.edusemanticscholar.orgresearchgate.netnih.gov This ylide is stabilized by the adjacent positively charged nitrogen and sulfur atoms within the ring. gonzaga.edu

Once formed, this potent nucleophile attacks the electrophilic carbonyl carbon of a substrate, typically an α-ketoacid like pyruvate. wikipedia.orgpatsnap.comwikipedia.org This nucleophilic addition results in the formation of a covalent, tetrahedral adduct between the TPP cofactor and the substrate. gonzaga.eduwikipedia.orgbeilstein-journals.org This initial binding step is crucial for positioning the substrate for the subsequent catalytic steps. patsnap.com

Following the formation of the TPP-substrate adduct, the key decarboxylation event occurs. The positively charged thiazolium ring acts as a powerful electron sink, stabilizing the negative charge that develops as the carboxyl group is eliminated as carbon dioxide (CO2). gonzaga.edulibretexts.orgebi.ac.ukresearchgate.net This step would be mechanistically challenging without the cofactor, as it avoids the formation of an unstable acyl carbanion. gonzaga.edulibretexts.org

The product of this decarboxylation is a resonance-stabilized carbanion/enamine intermediate. semanticscholar.orgbeilstein-journals.org Protonation of this intermediate yields a covalently bound "active aldehyde." gonzaga.edubeilstein-journals.org Depending on the substrate and enzyme, different key intermediates are formed:

2-(α-hydroxyethyl)thiamine pyrophosphate (HE-TPP): Formed from the decarboxylation of pyruvate, HE-TPP is a central intermediate in the reactions catalyzed by pyruvate decarboxylase and the pyruvate dehydrogenase complex. gonzaga.eduresearchgate.netnih.gov

2-acetylthiamine pyrophosphate (acetyl-TPP): This intermediate is formed in reactions where the hydroxyethyl group of HE-TPP is oxidized. nih.govacs.org It is considered a key intermediate in the pyruvate dehydrogenase complex, acting as an acyl group donor. nih.govnih.govpnas.org Studies have shown that synthetic acetyl-TPP is chemically competent to serve as an intermediate in these reactions and can be transiently isolated from enzymatic reaction mixtures. nih.govosti.gov

These covalently bound intermediates effectively represent the "Thiamine(1+) aldehyde," sequestering the reactive aldehyde moiety until it is transferred or released. gonzaga.edu

The enzymatic environment exerts strict stereochemical control over the formation of the aldehyde intermediates. researchgate.net TPP-dependent enzymes are known to be highly stereoselective. For instance, enzymes belonging to the decarboxylase family are predominantly R-selective, while those in the transketolase family are S-selective in their carboligation reactions. researchgate.net This selectivity is dictated by the specific three-dimensional architecture of the enzyme's active site, which orients the substrate and the TPP cofactor precisely. For example, in transketolase, the addition of the TPP-bound two-carbon fragment to an acceptor aldehyde creates a new stereocenter with a specific (S) configuration, a result of enzymatic selectivity. pnas.org The crystal structure of intermediates like DL-2-(α-hydroxybenzyl)thiamine has been studied to understand the three-dimensional arrangement of these key species. acs.org

Decarboxylation and Formation of Covalently Bound this compound Intermediates (e.g., 2-(α-hydroxyethyl)thiamine pyrophosphate, 2-acetylthiamine pyrophosphate)

Diversity of Enzyme Classes Utilizing this compound Intermediates

A wide array of enzymes across all domains of life utilizes the TPP-aldehyde intermediate mechanism to perform vital biochemical transformations. cornell.eduscience.gov

This class of enzymes catalyzes the non-oxidative decarboxylation of α-ketoacids. cornell.edunih.gov The TPP-bound aldehyde intermediate is protonated and subsequently released as a free aldehyde.

Pyruvate Decarboxylase (PDC): A key enzyme in ethanol fermentation in organisms like yeast, PDC converts pyruvate into acetaldehyde and CO2. cornell.eduresearchgate.netnih.gov The HE-TPP intermediate is protonated and then breaks down to release acetaldehyde, regenerating the TPP ylide for the next catalytic cycle. beilstein-journals.orgnih.gov

Benzoylformate Decarboxylase (BFD): Found in bacteria such as Pseudomonas putida, BFD is part of the mandelate pathway and converts benzoylformate to benzaldehyde and CO2. ebi.ac.uknih.govnih.gov The mechanism involves the formation of a TPP-benzoylformate adduct, decarboxylation to form an enamine intermediate (the active aldehyde), and subsequent release of benzaldehyde. ebi.ac.ukasm.org Kinetic studies indicate that both the initial adduct formation and the decarboxylation step can be partially rate-determining. nih.gov

| Enzyme | Substrate | Product | Key Intermediate |

| Pyruvate Decarboxylase | Pyruvate | Acetaldehyde + CO2 | 2-(α-hydroxyethyl)TPP (HE-TPP) |

| Benzoylformate Decarboxylase | Benzoylformate | Benzaldehyde + CO2 | 2-(α-hydroxybenzyl)TPP |

These are large, multi-enzyme complexes that catalyze the oxidative decarboxylation of α-ketoacids, linking major metabolic pathways like glycolysis and the citric acid cycle. cornell.edugonzaga.eduwikipedia.org In these complexes, the TPP-bound aldehyde intermediate generated by the E1 subunit is not released but is instead transferred to the E2 subunit for further oxidation. nih.govnih.gov

Pyruvate Dehydrogenase (PDH) Complex: This complex converts pyruvate into acetyl-CoA. gonzaga.eduwikipedia.org The E1 component catalyzes the decarboxylation of pyruvate to form the HE-TPP intermediate. wikipedia.org This "active aldehyde" is then transferred to a lipoamide cofactor on the E2 component (dihydrolipoamide acetyltransferase), where it is oxidized to an acetyl group, forming acetyl-dihydrolipoamide. wikipedia.orgebi.ac.uk This acetyl group is finally transferred to Coenzyme A to produce acetyl-CoA. patsnap.com Evidence strongly supports the involvement of 2-acetylthiamine pyrophosphate (acetyl-TPP) as a chemically competent intermediate in this process. nih.govpnas.org

α-Ketoglutarate Dehydrogenase (KGDH) Complex: A crucial enzyme in the citric acid cycle, the KGDH complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA. gonzaga.edunih.govmdpi.com The mechanism is analogous to that of the PDH complex. wikipedia.org The E1 subunit binds α-ketoglutarate and, via TPP, decarboxylates it to form a succinyl-TPP intermediate. nih.govmdpi.com This intermediate is then transferred to the E2 subunit (dihydrolipoamide succinyltransferase) to generate succinyl-CoA. mdpi.commdpi.com

| Enzyme Complex | E1 Substrate | E1-TPP Intermediate | Final Product |

| Pyruvate Dehydrogenase (PDH) | Pyruvate | 2-(α-hydroxyethyl)TPP / 2-acetylthiamine pyrophosphate | Acetyl-CoA |

| α-Ketoglutarate Dehydrogenase (KGDH) | α-Ketoglutarate | Succinyl-TPP | Succinyl-CoA |

Transketolase and Other Aldehyde-Ketone Lyases

Transketolase (TK) and other thiamine diphosphate (ThDP)-dependent lyases are pivotal in carbon-carbon bond formation and cleavage, operating through an "umpolung" or polarity-reversal mechanism. rsc.orgmpg.de In these reactions, an aldehyde, which is typically an electrophile at the carbonyl carbon, is converted into a nucleophilic species. libretexts.org This transformation is facilitated by the ThDP cofactor. rsc.orglibretexts.org

The catalytic cycle begins with the deprotonation of the C2 atom of the thiazolium ring of ThDP, forming a reactive ylide. pnas.org This nucleophilic ylide then attacks the carbonyl carbon of a donor keto-sugar, such as D-xylulose-5-phosphate. wikipedia.org This is followed by the cleavage of a carbon-carbon bond, releasing an aldose product and leaving a two-carbon fragment covalently attached to the ThDP cofactor. wikipedia.org This key intermediate is the α,β-dihydroxyethyl-thiamin diphosphate (DHE-ThDP), a form of the "active aldehyde". nih.gov

This DHE-ThDP intermediate is an enamine/carbanion, which is stabilized by the thiazolium ring acting as an electron sink. pnas.org The intermediate then acts as a nucleophile, attacking the carbonyl group of an acceptor aldose-sugar, such as D-ribose-5-phosphate. wikipedia.org This transfer results in the formation of a new ketose product, like sedoheptulose-7-P, and the regeneration of the ThDP cofactor. wikipedia.org Thiamine-dependent lyases can also catalyze the addition of the aldehyde intermediate to α,β-unsaturated carbonyl compounds in a reaction analogous to the Stetter reaction. rsc.org While aldehydes are the typical acceptors, some lyases can utilize ketones, leading to the formation of chiral tertiary alcohols. rsc.orgconicet.gov.ar

Several ThDP-dependent enzymes, including transketolase, benzaldehyde lyase (BAL), and 2-keto acid decarboxylase (KdcA), are known to catalyze the formation of α-hydroxy ketones through this mechanism. researchgate.netd-nb.info

Other Thiamine-Dependent Enzymes (e.g., Thiamine Oxidase, Oxalate Oxidoreductase)

Beyond the canonical decarboxylases and transketolases, other thiamine-dependent enzymes also proceed through aldehyde intermediates.

Thiamine Oxidase: This flavoprotein catalyzes the four-electron oxidation of the 5-hydroxyethyl group of thiamine to thiamine acetic acid. nih.govwikipedia.org This oxidation occurs in a two-step process, with an aldehyde intermediate being formed. nih.govqmul.ac.uk Kinetic studies have provided evidence for this intermediate. For instance, the rate of oxygen consumption, which reflects the oxidation to the aldehyde and then to the carboxylic acid, is unaffected by the presence of semicarbazide, a trapping agent for aldehydes. nih.gov However, the rate of proton release, corresponding to the formation of thiamine acetic acid, is inhibited. nih.gov A transient intermediate with an absorption maximum at 370 nm has been observed during turnover, and its formation is prevented by semicarbazide, further supporting its identity as the aldehyde intermediate. nih.gov Under normal catalytic conditions, this aldehyde intermediate remains bound to the enzyme during the sequential two-electron transfer steps. nih.govqmul.ac.uk

Oxalate Oxidoreductase (OOR): This enzyme, found in acetogenic bacteria, is crucial for the metabolism of oxalate, a molecule that is difficult for most animals to break down. nih.govmit.eduwikipedia.org OOR is a ThDP- and [4Fe-4S] cluster-containing enzyme that catalyzes the oxidation of oxalate to two molecules of CO2, generating two low-potential electrons. nih.govwikipedia.org X-ray crystallographic studies have captured covalent adducts of ThDP with both oxalate and CO2, providing snapshots of the reaction pathway. nih.govpnas.org The mechanism involves the enzyme attracting the negatively charged oxalate into the active site through positively charged and polar residues. nih.govmit.edupnas.org Subsequent conformational changes in the active site alter the electrostatic environment, facilitating the breakdown of the oxalate molecule. nih.govpnas.org This process is described as a "bait-and-switch" mechanism. mit.edu

Structural Biology of Enzyme-Bound this compound Intermediates

The stability and reactivity of the this compound intermediate are intricately linked to the three-dimensional architecture of the enzyme's active site. Structural studies have provided invaluable insights into the precise interactions that govern the catalytic process.

Active Site Architecture and Cofactor Conformation in Intermediate Stabilization

ThDP-dependent enzymes are typically homodimers or homotetramers, with the active sites located at the interface between subunits. mpg.denih.govresearchgate.netembopress.org The ThDP cofactor binds in a characteristic 'V' conformation, which is essential for catalysis. mpg.depnas.orgnih.gov This conformation brings the 4'-amino group of the pyrimidine ring into close proximity with the C2 atom of the thiazolium ring. pnas.org The diphosphate moiety of ThDP is often coordinated by a divalent metal ion, such as Ca2+ or Mg2+, and interacts with conserved residues at the C-terminal end of a parallel β-sheet in the N-terminal domain. researchgate.netembopress.org

The active site is a highly specialized environment that stabilizes the various intermediates formed during the catalytic cycle. For instance, the crystal structure of yeast transketolase with a trapped α-carbanion/enamine intermediate of (α,β-dihydroxyethyl)ThDP revealed that the intermediate is held firmly in place by hydrogen bonds to conserved histidine residues (His-103 and His-481) and an indirect hydrogen bond to another histidine (His-69) via a water molecule. pnas.org The thiazolium ring itself is buried in a hydrophobic pocket, shielding it from the solvent. embopress.org The architecture of the active site can undergo conformational changes upon substrate or intermediate binding, which are crucial for driving the reaction forward. nih.govnih.gov In some cases, these changes involve the ordering of flexible loop regions to complete the formation of the active site. nih.gov

Role of Conserved Residues in Aldehyde Intermediate Processing

A number of highly conserved amino acid residues play critical roles in the binding, stabilization, and processing of the aldehyde intermediate. In human transketolase, residues such as Arg474, Arg318, Ser345, and His461 are involved in binding the phosphate group of the substrates. nih.gov A conserved glutamate residue is crucial for activating the ThDP cofactor by abstracting a proton. ebi.ac.uk

In transketolase, several histidine residues are key to the catalytic process. pnas.org For example, in yeast TK, His103 and His481 form direct hydrogen bonds with the α-carbanion/enamine intermediate. pnas.org The homologous residues are invariant in other transketolases and are essential for catalysis. nih.gov Mutagenesis studies have shown that replacing these conserved residues often leads to a significant loss of enzyme activity. nih.gov In the 1-deoxy-d-xylulose 5-phosphate synthase (DXPS), two active-site histidine residues have been shown to stabilize the pre-decarboxylation intermediate. nih.gov The movement of one of these histidines away from the active site is thought to trigger decarboxylation. nih.gov

The following table summarizes key conserved residues and their proposed functions in the processing of the this compound intermediate in transketolase.

| Residue (Yeast TK numbering) | Function in Aldehyde Intermediate Processing |

| His103 | Direct hydrogen bonding to the α-carbanion/enamine intermediate pnas.org |

| His481 | Direct hydrogen bonding to the α-carbanion/enamine intermediate pnas.org |

| His69 | Indirect hydrogen bonding to the intermediate via a water molecule pnas.org |

| Conserved Glutamate | Activation of ThDP cofactor for ylide formation ebi.ac.uk |

| Arginine/Serine Residues | Binding of substrate phosphate groups nih.gov |

Conformational Dynamics During Aldehyde Transfer Catalysis

The catalytic cycle of thiamine-dependent enzymes is not a static process but involves dynamic conformational changes. These movements are essential for substrate binding, catalysis, and product release. In some enzymes, substrate binding at a regulatory site can trigger allosteric changes that are transmitted to the active site, leading to its activation. nih.gov This signal transduction can involve quaternary structure reorganizations and domain rotations. nih.gov

In human transketolase, the binding of the ThDP cofactor induces a rigidification of flexible loop regions, which helps to form the active site. iucr.org Similarly, in the E1 component of the pyruvate dehydrogenase complex, the binding of a pre-decarboxylation intermediate analogue induces large-scale conformational changes, leading to the ordering of two loop regions in the active site. nih.gov This ordering is essential for the subsequent steps of the reaction.

A study on 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) revealed a significant 17-Å conformational change upon formation of the enamine intermediate. nih.gov This movement repositions a key histidine residue, which is thought to be the trigger for the preceding decarboxylation step. nih.gov These findings highlight how conformational dynamics are intricately coupled to the chemical steps of catalysis, ensuring the efficient and controlled processing of the this compound intermediate. The interplay between different tautomeric forms of the cofactor at the two active sites of dimeric enzymes like transketolase has also been proposed to be part of a cyclic mechanism that synchronizes substrate binding and cofactor activation. acs.org

Kinetic and Spectroscopic Characterization of Thiamine 1+ Aldehyde Intermediates

Transient-State Kinetic Analysis of Intermediate Formation and Decay

Transient-state kinetics allows for the direct observation and quantification of the rates of formation and decay of enzyme-bound intermediates during the pre-steady-state phase of the reaction. scribd.comresearchgate.net This approach is essential for identifying rate-limiting steps and understanding the sequence of events in the catalytic cycle. researchgate.net

For ThDP-dependent enzymes such as pyruvate decarboxylase (PDC), stopped-flow techniques are employed to monitor the rapid formation and consumption of intermediates. nih.govnih.gov Upon mixing the enzyme with pyruvate, the first covalent intermediate, C2α-lactylthiamine pyrophosphate (LThDP), is rapidly formed. nih.govmdpi.com This is followed by a decarboxylation step to produce the enamine intermediate, which is then protonated to yield the thiamine(1+) aldehyde. nih.govhmdb.ca

Studies on pyruvate decarboxylase from Zymomonas mobilis (ZmPDC) and Saccharomyces cerevisiae (ScPDC) have provided valuable kinetic data. NMR-based analysis under steady-state conditions has allowed for the calculation of microscopic rate constants for the catalytic cycle. researchgate.net For ZmPDC, the formation of LThDP is very fast, while decarboxylation and the subsequent release of acetaldehyde are partially rate-limiting. researchgate.net These findings are in good agreement with results from carbon isotope effect studies. researchgate.net

The table below summarizes representative kinetic parameters for intermediates in the pyruvate decarboxylase reaction.

| Intermediate | Formation Rate Constant (s⁻¹) | Decay Rate Constant (s⁻¹) | Enzyme System |

| C2α-Lactylthiamine pyrophosphate (LThDP) | >650 | ~210 | ZmPDC |

| Enamine/C2α-Hydroxyethylthiamine pyrophosphate | ~210 | ~13 | ZmPDC |

Data sourced from NMR analysis of ZmPDC intermediates. researchgate.net

Spectroscopic Probing of Enzyme-Bound Intermediates

A variety of spectroscopic techniques are instrumental in characterizing the structural and electronic properties of the transient this compound and other enzyme-bound intermediates. nih.govnih.gov

UV-Visible spectroscopy is a powerful tool for detecting ThDP-bound intermediates due to their distinct electronic absorption properties. nih.govresearchgate.net The formation of covalent adducts between ThDP and substrates leads to characteristic spectral changes. nih.gov A significant feature in many ThDP-dependent enzymes is the appearance of long-wavelength charge-transfer (CT) bands, which are sensitive to the conformation and electronic environment of the intermediates. acs.orgcore.ac.uk

For example, studies on benzoylformate decarboxylase with an alternative substrate, p-nitrobenzoylformic acid, revealed a transient intermediate with an absorption maximum at 400 nm, attributed to the enamine intermediate. nih.gov In the case of thiamine oxidase, a transient intermediate with a maximum absorption at 370 nm is suggested to be the aldehyde intermediate. nih.gov These charge-transfer bands can be used to monitor the kinetics of intermediate formation and decay. nih.govcore.ac.uk

The following table lists characteristic UV-Visible absorption maxima for some thiamine intermediates.

| Intermediate | Characteristic λmax (nm) | Notes |

| Enamine (from benzoylformate) | ~390-400 | Observed in benzoylformate decarboxylase and benzaldehyde lyase. nih.govnih.govsci-hub.st |

| This compound | ~370 | Suggested for the intermediate in thiamine oxidase. nih.gov |

| Charge-Transfer Bands | >390 | Observed with various substrates and enzymes, indicating specific intermediate conformations. core.ac.uk |

Fluorescence spectroscopy offers a complementary approach to studying ThDP-dependent enzymes. While not typically used for direct observation of the this compound intermediate, changes in the intrinsic fluorescence of protein tryptophan residues can signal conformational changes upon substrate binding or during catalysis. d-nb.infoanalytik.co.uk The binding of substrates or inhibitors can lead to a quenching of this fluorescence, which can be used to determine binding affinities. analytik.co.uk

NMR spectroscopy provides high-resolution structural information about enzyme-bound covalent intermediates. researchgate.netacs.org By using isotopically labeled substrates or ThDP analogues, specific atoms within the intermediates can be identified and their chemical environments probed. nih.gov

¹H NMR has been successfully used to directly detect and quantify key covalent intermediates in pyruvate decarboxylase, allowing for the determination of microscopic rate constants for individual catalytic steps. researchgate.netacs.org The chemical shifts of the C6'-H proton of the aminopyrimidine moiety are distinct for different covalent adducts, enabling their discrimination. researchgate.net Solid-state NMR has also been employed to investigate the ionization and tautomeric states of enzyme-bound ThDP, which is challenging with solution NMR due to the large size of these enzymes. nih.govnih.gov

EPR spectroscopy is the method of choice for detecting species with unpaired electrons, such as free radicals. The conventional catalytic mechanism of ThDP-dependent enzymes proceeds through carbanionic/enamine intermediates, which are not radical species. Therefore, EPR is generally not applicable for the direct detection of the this compound intermediate in these established mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Covalent Intermediates

Mass Spectrometry for Characterization of Enzyme-Bound Species (if relevant)

Mass spectrometry (MS), particularly electrospray ionization (ESI)-MS, is a valuable technique for characterizing non-covalent enzyme-intermediate complexes. portlandpress.com This method allows for the measurement of the mass of the entire complex, providing direct evidence for the formation of covalent adducts. By measuring the mass increase of the enzyme upon reaction with the substrate, the presence of intermediates like C2α-lactylthiamine pyrophosphate and C2α-hydroxyethylthiamine pyrophosphate can be confirmed. Tandem MS (MS/MS) can further be used to fragment the complex and pinpoint the location of the covalent modification on the ThDP cofactor. portlandpress.com For instance, in studies of transketolase, MS and subsequent fragmentation have been used to identify the binding of an active glycolaldehyde intermediate to the thiamine diphosphate cofactor. portlandpress.com

Chemical Synthesis and Application of Thiamine Aldehyde Analogues for Research

Synthetic Methodologies for Thiamine Aldehyde Derivatives and Precursors

The synthesis of thiamine aldehyde derivatives and their precursors is a complex process that often involves multi-step strategies. A common approach in creating thiamine analogues is to replace the central thiazolium ring with other heterocyclic systems. rsc.org This modification is crucial for developing stable compounds that can act as inhibitors or mechanistic probes for thiamine pyrophosphate (TPP)-dependent enzymes. rsc.org

A notable example is the synthesis of pyrrothiamine, a novel analogue with a central pyrrole ring. The synthesis begins with the preparation of two key precursors: a 1,4-dicarbonyl compound and a primary amine containing the pyrimidine portion of thiamine. rsc.org The 1,4-dicarbonyl precursor is synthesized from 2-acetylbutyrolactone in a series of steps including alkylation, hydrolysis, decarboxylation, benzoylation, and finally, oxidative cleavage of an alkene to yield the target aldehyde. rsc.org The amine precursor is prepared from thiamine hydrochloride by converting it to an azide, which is then hydrogenated. rsc.org The final pyrrothiamine analogue is assembled via a Paal-Knorr reaction, coupling the aldehyde and amine precursors. rsc.org

The synthesis of thiamine itself relies on the independent production of its pyrimidine and thiazole precursors, which are then combined. nih.govresearchgate.net The classic laboratory synthesis involves the quaternization of a pre-formed 5-(2-hydroxyethyl)-4-methylthiazole with a pyrimidine derivative, a method first developed in 1936 and still in use today. nih.gov Modifications often focus on alternative routes to the thiazole ring. nih.gov Industrial preparations may involve different strategies, such as reacting the thiol form of thiamine monophosphate with other reagents to produce various phosphate derivatives. google.com Thiamine hydrochloride, a common salt form, can be prepared by reacting thiamine mononitrate with a hydrogen chloride-containing methanol solution. google.com

Below is a data table summarizing a synthetic route for a thiamine analogue.

| Step | Starting Material | Key Reagents | Product | Purpose |

| 1 | 2-acetylbutyrolactone | NaH, allyl bromide | Allylated lactone | Introduce an alkene for later conversion to an aldehyde. |

| 2 | Allylated lactone | LiOH, H₂O | Keto-acid | Open the lactone ring. |

| 3 | Keto-acid | Benzoyl chloride, pyridine | Benzoylated alcohol | Protect the alcohol group. |

| 4 | Benzoylated alcohol | AD-mix-α, NaIO₄ | 1,4-dicarbonyl (Aldehyde precursor) | Oxidatively cleave the alkene to form the aldehyde. |

| 5 | Thiamine hydrochloride | NaN₃, H₂, Pd/C | 4-amino-5-(aminomethyl)-2-methylpyrimidine (Amine precursor) | Prepare the pyrimidine portion for coupling. |

| 6 | Aldehyde + Amine precursors | DMF, 45 °C | Protected pyrrothiamine | Form the central pyrrole ring via Paal-Knorr reaction. |

| 7 | Protected pyrrothiamine | K₂CO₃, MeOH | Pyrrothiamine | Deprotect the alcohol to yield the final analogue. |

This table outlines the key transformations in the synthesis of the thiamine analogue, pyrrothiamine, as described in the literature. rsc.org

Design and Utility of Stable Analogues as Mechanistic Probes

A primary strategy for designing mechanistic probes for TPP-dependent enzymes is the creation of stable thiamine/TPP analogues. rsc.org These analogues are typically designed by replacing the catalytically active, but relatively unstable, thiazolium ring with a more robust neutral heterocyclic ring. rsc.org The goal is to create a molecule that can bind tightly to the enzyme's active site, mimicking the high-energy intermediates of the natural reaction, thereby acting as a potent inhibitor. rsc.org By studying how these inhibitors interact with the enzyme, researchers can gain insight into the binding modes and catalytic mechanisms.

Various heterocyclic rings have been substituted for the thiazole ring, including triazole, thiophene, furan, and pyrrole. rsc.org The choice of the central ring directly influences the inhibitory potency of the resulting analogue. rsc.org For example, triazole-based analogues have been extensively studied and shown to be powerful inhibitors of enzymes like pyruvate decarboxylase (PDC). researchgate.net More recently, pyrrothiamine, featuring a central pyrrole ring, was developed and its derivatives have been shown to be potent and selective inhibitors of pyruvate dehydrogenase (PDH), a potential anti-cancer target. rsc.org

Beyond ring substitution, another approach involves synthesizing analogues with modified phosphate chains that are resistant to hydrolysis. Stable analogues of thiamine di- and triphosphate have been created where the oxygen bridge in the pyrophosphate is replaced with a methylene (-CH₂-) or difluoromethylene (-CF₂-) group. researchgate.net These non-hydrolyzable analogues are critical tools for investigating the metabolic roles of thiamine phosphates, particularly in probing potential phosphorylation pathways involving synaptic proteins where the role of thiamine triphosphate is not well understood. researchgate.net

| Analogue Type | Structural Modification | Purpose | Target Enzyme Example |

| Ring-Substituted | Thiazolium ring replaced with triazole, pyrrole, furan, etc. rsc.org | Act as potent inhibitors to probe enzyme active sites and mechanisms. rsc.org | Pyruvate Dehydrogenase (PDH), Pyruvate Decarboxylase (PDC) rsc.orgresearchgate.net |

| Phosphate-Modified | P-O-P bond replaced with non-hydrolyzable P-CH₂-P or P-CF₂-P links. researchgate.net | Resist enzymatic and chemical hydrolysis to study phosphorylation pathways. researchgate.net | Thiamine triphosphatases, synaptic proteins researchgate.net |

| Side-Chain Modified | Alterations to the hydroxyethyl tail. rsc.org | Fine-tune binding affinity and selectivity for the target enzyme. rsc.org | Pyruvate Dehydrogenase E1-subunit (PDH E1) rsc.org |

This table summarizes different strategies for designing stable thiamine analogues for use as mechanistic probes.

Preparation of Labeled Thiamine Aldehyde for Tracing Studies (e.g., Isotopic Labeling)

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to quantify their presence in complex biological samples. nih.goveurisotop.com Preparing thiamine aldehyde or its precursors with stable or radioactive isotopes allows researchers to follow the compound through intricate biochemical pathways.

One common application is in assays for thiaminase, an enzyme that degrades thiamine. In this method, thiamine is radiolabeled, often with ¹³C in the thiazole ring. nih.gov When thiaminase cleaves the molecule at the methylene bridge, the resulting labeled thiazole fragment can be separated from the intact, water-soluble thiamine by extraction into an organic solvent and quantified using scintillation counting. nih.gov

For broader profiling of aldehydes in complex mixtures, stable isotope labeling combined with mass spectrometry offers a robust strategy. nih.gov This involves synthesizing a pair of labeling reagents, one of which contains stable isotopes (e.g., deuterium). Aldehydes from two different samples are "tagged" with either the light or heavy version of the reagent. When analyzed by mass spectrometry, the labeled aldehydes appear as peak pairs with a characteristic mass difference, allowing for easy identification and relative quantification. nih.gov While not specific to thiamine aldehyde in the cited study, this methodology is directly applicable to its detection in biological extracts.

The preparation of carbon-labeled compounds, particularly with the short-lived positron-emitting isotope ¹¹C (half-life ≈ 20 minutes), is crucial for positron emission tomography (PET) imaging. acs.orgchemrxiv.org General methods for producing ¹¹C-labeled molecules often start with simple precursors like [¹¹C]CO₂ or [¹¹C]KCN. acs.org For instance, a rapid, late-stage isotopic exchange using ¹¹CO₂ catalyzed by simple aldehydes has been developed for labeling α-amino acids, demonstrating a potential strategy that could be adapted for other molecules. chemrxiv.org Such techniques are vital for non-invasively studying metabolic processes in living organisms. acs.org

| Isotope | Labeling Purpose | Detection Method | Application Example |

| ¹³C or ¹⁴C | Tracing enzymatic cleavage. nih.gov | Scintillation counting, Mass spectrometry. | Assay for thiaminase activity by tracking the labeled thiazole fragment. nih.gov |

| Deuterium (²H) | Relative quantification in complex samples. nih.gov | Mass spectrometry. | Profiling aldehyde-containing compounds in urine or wine. nih.gov |

| ¹¹C | In vivo imaging of metabolic processes. acs.orgchemrxiv.org | Positron Emission Tomography (PET). | Studying the distribution and kinetics of labeled biomolecules in real-time. acs.org |

| ¹⁸O | Mechanistic studies of enzymatic reactions. nih.gov | Mass spectrometry. | Distinguishing between different proposed catalytic mechanisms for enzymes like P450. nih.gov |

This table outlines various isotopic labeling strategies and their applications in research involving aldehydes and related compounds.

Biomimetic Systems for Thiamine Aldehyde Catalysis

The catalytic prowess of thiamine in nature has inspired the development of biomimetic systems—artificial constructs that replicate the function of thiamine-dependent enzymes. nih.govrsc.org These model systems are instrumental in understanding the fundamental principles of thiamine catalysis and in creating novel catalysts for organic synthesis.

A major area of research focuses on N-Heterocyclic Carbenes (NHCs), which are considered direct synthetic analogues to the catalytically active ylide form of thiamine. rsc.orgrsc.org The mechanistic understanding of thiamine's role, established by Breslow, paved the way for the use of synthetic azolium salts as precatalysts for NHC-mediated reactions like the benzoin condensation and the Stetter reaction. rsc.orgrsc.org These reactions proceed through a "Breslow intermediate," an activated aldehyde equivalent, mirroring the biological process. rsc.org

Researchers have also created more complex biomimetic systems by combining thiamine with other components. For instance, a system composed of thiamine, flavin, and cationic micelles was developed to mimic the oxidative esterification of aldehydes. rsc.org In another approach, Breslow demonstrated that by securing the non-reactive part of the thiamine molecule within a cyclodextrin host, the rate of the benzoin condensation could be significantly accelerated. princeton.edu This host-guest approach mimics the enzymatic pocket that positions substrates for optimal reaction.

Furthermore, immobilizing thiamine derivatives on solid supports has proven to be a highly effective strategy. When thiamine pyrophosphate and its derivatives were tethered to silica, the resulting composite material dramatically enhanced the rate of pyruvic acid decarboxylation. nih.govnih.gov The reaction time was reduced from 330 minutes in a homogeneous solution to less than 5 minutes with the silica-supported catalyst, demonstrating how a solid matrix can effectively replace the protein environment of a natural enzyme. nih.govnih.gov

| Biomimetic System | Key Components | Principle of Action | Example Reaction |

| N-Heterocyclic Carbenes (NHCs) | Azolium salts (e.g., thiazolium), base. rsc.orgrsc.org | The NHC is a synthetic analogue of the thiamine ylide, stabilizing an acyl anion equivalent. rsc.org | Benzoin condensation, Stetter reaction. rsc.orgrsc.org |

| Host-Guest Systems | Thiamine, Cyclodextrin. princeton.edu | Encapsulation of the thiamine molecule mimics an enzyme's active site, accelerating the reaction. princeton.edu | Benzoin condensation. princeton.edu |

| Multi-component Micellar Systems | Thiamine, Flavin, Cationic micelles. rsc.org | The system combines cofactors and a structured environment to mimic multi-step biological processes. | Oxidative esterification of aldehydes. rsc.org |

| Immobilized Catalysts | Thiamine pyrophosphate derivatives, Silica support. nih.govnih.gov | The solid support acts as a scaffold, replacing the enzyme's protein structure and enhancing catalytic activity. nih.govnih.gov | Decarboxylation of pyruvic acid. nih.govnih.gov |

This table summarizes various biomimetic systems designed to replicate the catalytic function of thiamine.

Computational and Theoretical Investigations of Thiamine 1+ Aldehyde Reactivity

Quantum Mechanical (QM) Calculations of Reaction Pathways and Transition States

Quantum mechanical calculations are fundamental to understanding the electronic-level details of chemical reactions. For ThDP-dependent enzymes, QM methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the reaction coordinates for the formation and reactivity of intermediates like Thiamine(1+) aldehyde.

Initial activation of the ThDP cofactor is a prerequisite for catalysis. This involves the deprotonation of the C2 atom of the thiazolium ring to form a highly nucleophilic ylide, or carbene. libretexts.orgnih.gov QM calculations have shown that the pKa of this C2-proton is around 18, and its acidity is influenced by the positively charged nitrogen and the adjacent sulfur atom within the thiazole ring. libretexts.org The formation of this ylid is the first step in the catalytic cycle, and DFT calculations on models of enzyme active sites, such as benzoylformate decarboxylase, have estimated the energy barrier for this intramolecular proton transfer to be approximately 8.6 kcal/mol. frontiersin.org

Once the ylide is formed, it attacks the carbonyl carbon of an aldehyde or α-keto acid substrate. libretexts.orgpsu.edu This nucleophilic attack leads to the formation of a tetrahedral adduct, such as C2α-lactylthiamin diphosphate (LThDP) when pyruvate is the substrate. psu.edu Subsequent decarboxylation is a key step, driven by the electron-withdrawing capacity of the thiazolium ring, which stabilizes the resulting carbanion-enamine, or Breslow intermediate. libretexts.orgpsu.edu This intermediate is structurally analogous to this compound.

QM studies have been crucial in characterizing the transition states along this pathway. For instance, in the benzoylformate decarboxylase reaction, the nucleophilic attack of the ylid on the substrate and the subsequent protonation of the enamine were identified as partially rate-limiting steps. frontiersin.org Calculations have also explored the stability of various intermediates. In studies of human transketolase, the formation of the central 1,2-dihydroxyethyl-ThDP carbanion-enamine intermediate was found to be thermodynamically favored. researchgate.net These computational findings align with and provide mechanistic explanations for experimental observations, such as those from NMR studies on indolepyruvate decarboxylase, which have successfully isolated and characterized covalent intermediates with aromatic substrates. nih.gov

| Reaction Step | Enzyme System | Computational Method | Calculated Energy Barrier (kcal/mol) | Source |

| Ylide Formation (C2 Deprotonation) | Benzoylformate Decarboxylase | DFT | 8.6 | frontiersin.org |

| ThDP Activation (Water-mediated) | Human Transketolase | QM/MM (DLPNO-CCSD(T)/CBS) | 5.1 | acs.org |

| Benzaldehyde Formation | Benzoylformate Decarboxylase | DFT | 6.4 | frontiersin.org |

Molecular Dynamics (MD) Simulations of Enzyme-Intermediate Interactions and Conformational Landscapes

While QM methods excel at describing electronic rearrangements, molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of the enzyme and its interaction with the ThDP cofactor and its intermediates over time. These simulations model the movements of atoms, revealing the conformational landscapes that govern enzyme function. frontiersin.org

A key structural feature of ThDP-dependent enzymes is the "V-conformation" of the bound cofactor, which is essential for catalytic activity. purdue.edu MD simulations help to understand how the protein environment, including specific amino acid residues and networks of water molecules, maintains this active conformation. purdue.edumdpi.com Simulations have shown that the pyrophosphate group of ThDP often forms numerous hydrogen bonds with active site residues, sometimes mediated by water bridges, which anchor the cofactor in place. mdpi.com

MD simulations are particularly powerful for exploring the conformational changes that occur throughout the catalytic cycle. biorxiv.org For example, simulations of the thiamine pyrophosphate (TPP) riboswitch have detailed the conformational transitions between open and closed states upon ligand binding, occurring on timescales from microseconds to milliseconds. biorxiv.org In enzyme systems, these simulations can map the entire catalytic cycle, from substrate binding to product release. researchgate.net Studies on the import of ThDP into mitochondria have used extensive MD simulations (totaling 3 µs) to elucidate the transport mechanism through membrane channels, highlighting the role of salt-bridge networks and ionic interactions in guiding the cofactor's passage. researchgate.net

The interaction between the enzyme and the this compound intermediate is a dynamic process. MD simulations can reveal how the protein environment stabilizes this reactive species and orients it for the subsequent reaction step, such as protonation or attack on a second substrate. tudelft.nl By exploring the enzyme's conformational space, MD can identify hidden or transient states that are crucial for catalysis but difficult to observe experimentally. frontiersin.org

Hybrid QM/MM Approaches for Complex Enzyme Systems

To accurately model enzymatic reactions, it is often necessary to combine the strengths of both QM and MD methods. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches achieve this by treating the chemically active region of the enzyme (e.g., the ThDP cofactor and the substrate) with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. frontiersin.org

QM/MM simulations have provided profound insights into the mechanisms of ThDP-dependent enzymes. In a study of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), QM/MM calculations were used to investigate the initial activation of ThDP. nih.govacs.org The results revealed that a water-mediated proton transfer mechanism is energetically favored over direct deprotonation by a histidine residue, with a significant energy difference of about 10 kcal/mol. nih.govacs.org This preference was found to be governed by electrostatic changes arising from conformational shifts in the active site. nih.govacs.org

Similarly, a QM/MM study of human transketolase elucidated the complete catalytic cycle. ebi.ac.ukenseignementsup-recherche.gouv.fr This work proposed a new route for ThDP activation and showed a strong interaction between the cofactor and specific glutamic acid residues, which stabilize key states. researchgate.net The activation of ThDP was found to occur via an asynchronous, water-mediated proton transfer with a calculated activation energy of 5.1 kcal·mol⁻¹. acs.org By using a multi-layered QM/MM approach (ONIOM), researchers can achieve high accuracy for the reactive core while still accounting for the influence of the full enzyme environment. acs.org These studies demonstrate that the protein scaffold does more than simply hold the cofactor; it actively participates in catalysis by modulating pKa values and stabilizing high-energy transition states through specific electrostatic and conformational effects. nih.gov

| Enzyme | Focus of Study | Key QM/MM Finding | Computational Details | Source |

| 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS) | ThDP Activation | Water-mediated deprotonation is favored by ~10 kcal/mol over direct deprotonation. | B3LYP/6-31G* / CHARMM | nih.govacs.org |

| Human Transketolase (hTK) | ThDP Activation | Activation occurs via a single, asynchronous water-mediated proton transfer. | DLPNO-CCSD(T)/CBS + B3LYP-D3 / AMBER | acs.org |

| Human Transketolase (hTK) | Full Catalytic Cycle | His110 is key for ThDP activation, differing from yeast transketolase. | QM/MM modeling | ebi.ac.uk |

Docking Studies and Substrate Specificity Prediction in Aldehyde Processing

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand or substrate) to another (the protein or enzyme). In the context of ThDP-dependent enzymes, docking studies are invaluable for understanding how different aldehyde and α-keto acid substrates bind in the active site and for predicting substrate specificity. mdpi.com

Docking simulations have successfully identified key amino acid residues that are critical for substrate binding and catalysis. For instance, in the enzyme JanthE, which catalyzes aldehyde-ketone cross-coupling, docking experiments identified residues V121, Y268, P293, Y297, and K567 as important for catalysis. researchgate.net Subsequent site-directed mutagenesis of one of these residues (K567S) led to a five-fold increase in product formation, validating the computational prediction. researchgate.net Similarly, docking studies on human pyruvate dehydrogenase (PDHc) E1 complexed with ThDP analogues suggested that the inhibitors bind in the ThDP pocket, mimicking the V-shape of the natural cofactor. malariaworld.orgacs.org

These studies are crucial for explaining the substrate range of different enzymes. The active site of α-ketoglutarate decarboxylase from Microcystis aeruginosa was modeled, and docking results revealed a distinct binding pocket where the substrate, α-ketoglutarate, interacts with specific residues through hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov This helps explain its strict specificity compared to other α-ketoacid decarboxylases with broader substrate ranges. nih.gov The shape and character of the active site channel, often revealed by docking and surface analysis, determine which substrates can be accommodated. mdpi.com For example, the broad active site cleft in E. coli PDH E1 allows it to accommodate bulkier substrates than the narrow channel of transketolase. mdpi.com By comparing the binding energies and poses of various potential substrates, docking can be used to screen for novel substrates or to guide protein engineering efforts aimed at altering an enzyme's specificity. researchgate.netdntb.gov.ua

| Enzyme | Substrate/Ligand | Key Residues Identified by Docking | Purpose of Study | Source |

| JanthE | Phenoxy-2-propanone | V121, Y268, P293, Y297, K567 | Rational protein engineering | researchgate.net |

| Human Pyruvate Dehydrogenase (PDHc E1) | Triazole-based ThDP analogues | Gln (interacts with inhibitor) | Understanding inhibitor binding | malariaworld.orgacs.org |

| M. aeruginosa α-Ketoglutarate Decarboxylase | α-Ketoglutarate | Not specified | Elucidating substrate specificity | nih.gov |

| Human Transketolase, PDH, TPK | Oxythiamine, 2'-methylthiamine | Not specified | Comparing binding affinities of thiamine derivatives | mdpi.com |

Regulation and Research Applications of Thiamine 1+ Aldehyde-mediated Pathways

Regulatory Mechanisms Affecting Thiamine-Dependent Enzyme Activity and Intermediate Turnover

The activity of thiamine diphosphate (ThDP)-dependent enzymes is intricately regulated to meet the metabolic needs of the cell. This regulation occurs at multiple levels, including substrate availability and the concentration of the cofactor ThDP itself, which is synthesized from thiamin and ATP by thiamine pyrophosphokinase. researchgate.net The intracellular level of ThDP can, in turn, control the rate of thiamin biosynthesis through feedback mechanisms involving transcriptional regulators. oup.com

In the context of the enzyme's catalytic cycle, the turnover of intermediates, including the pivotal Thiamine(1+) aldehyde (often referred to as the Breslow intermediate), is a critical control point. For instance, in yeast pyruvate decarboxylase, substrate activation is triggered by the binding of pyruvic acid at a regulatory site distant from the ThDP cofactor, suggesting a complex allosteric mechanism for information transfer within the enzyme structure. nih.gov The binding of the Mg(II) ion, a crucial component of the ThDP cofactor complex, is also vital for the activation of these enzymes. nih.gov

The concentration of substrates and products also plays a direct role in regulating enzyme activity. For example, an excess of the precursor 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (HMP-PP) can inhibit the activity of the enzyme TH1. mdpi.com These regulatory layers ensure that the flux through thiamine-dependent pathways is tightly controlled in response to cellular conditions.

Role in Model Organism Metabolism (excluding human/clinical implications)

Thiamine-dependent pathways are fundamental to the metabolism of model organisms like Escherichia coli and the yeast Saccharomyces cerevisiae. In these organisms, ThDP is an essential cofactor for key enzymes in central carbon metabolism, including pyruvate dehydrogenase, 2-oxoglutarate dehydrogenase, and transketolase. mdpi.comoup.com

In E. coli, the synthesis of thiamine itself is a complex process that surprisingly involves enzymes from other metabolic pathways. While the purine biosynthetic pathway was thought to be the primary source of a key thiamine precursor, phosphoribosylamine (PRA), recent research has shown that up to 50% of the PRA used for thiamine synthesis is derived from threonine, utilizing enzymes from the isoleucine and tryptophan biosynthetic pathways. asm.orgnih.gov This highlights the interconnectedness and flexibility of metabolic networks in bacteria. The enzyme 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, a ThDP-dependent enzyme, catalyzes a crucial step in the biosynthesis of not only thiamine but also isoprenoids and pyridoxol in E. coli. pnas.org

In the yeast Saccharomyces cerevisiae, thiamine biosynthesis and the activity of ThDP-dependent enzymes are modulated in response to environmental stresses like oxidative and osmotic stress. oup.com The organism can adjust its thiamine metabolism to cope with adverse conditions, demonstrating the adaptive role of these pathways. For instance, the expression of genes involved in thiamine biosynthesis and the activity of ThDP-dependent enzymes like transketolase are altered under stress, ensuring cell survival. oup.com

The study of these pathways in model organisms provides valuable insights into the fundamental principles of metabolic regulation and the evolutionary adaptation of metabolic networks. oup.comasm.org

Development of Enzyme Inhibitors Targeting this compound Processing for Research Tools

The development of inhibitors that target ThDP-dependent enzymes is crucial for studying their function and for potential therapeutic applications. nih.govscience.gov These inhibitors can be designed to mimic the substrate, the cofactor, or the catalytic intermediates, such as the this compound.

One common strategy is to use synthetic analogs of thiamine or ThDP. chemrxiv.org These analogs often feature a modified thiazolium ring, which prevents the formation of the catalytically active ylide intermediate. researchgate.net For example, oxythiamine diphosphate (OxThDP), an analog where the amino group on the pyrimidine ring is replaced with a hydroxyl group, is a well-known inhibitor of the ThDP-dependent enzyme family. researchgate.net Similarly, triazole-based thiamine analogs have been developed as potent inhibitors of several ThDP-dependent enzymes. acs.orgmalariaworld.org

Another approach is to design inhibitors that mimic the enzyme-specific catalytic intermediates. nih.gov Phosphonate analogs of 2-oxo acids, for instance, can selectively inhibit particular ThDP-dependent enzymes by mimicking the transition state of the reaction. nih.govscience.gov These selective inhibitors are valuable research tools for studying the roles of specific enzymes in cellular and animal models, offering greater precision than less selective inhibitors. researchgate.netnih.gov

The rational design of these inhibitors is often guided by the crystal structures of the target enzymes, which provide detailed information about the active site and the binding of the cofactor and substrates. nih.gov By understanding the structure-activity relationships, it is possible to synthesize inhibitors with improved potency and selectivity. chemrxiv.org These inhibitors not only serve as valuable probes for basic research into enzyme mechanisms and metabolic regulation but also hold promise as potential leads for the development of new drugs. nih.govscience.gov

Future Directions and Emerging Research Themes

Development of Advanced Methodologies for Real-Time Intermediate Observation

The transient nature of thiamine(1+) aldehyde in enzymatic reactions has historically posed a significant challenge to its direct observation. However, recent advancements in spectroscopic and analytical techniques are enabling researchers to study this fleeting intermediate in real-time, providing unprecedented insights into its formation and reactivity.

Time-Resolved Spectroscopy: Techniques like stopped-flow spectroscopy and time-resolved circular dichroism (CD) are proving invaluable. nih.govsci-hub.stnih.gov Stopped-flow experiments, for instance, have been used to monitor the transient formation of intermediates with specific absorption maxima, which can be correlated with the appearance of the aldehyde intermediate. nih.gov Time-resolved CD spectroscopy further allows for the monitoring of the kinetic fate of covalent thiamine diphosphate (ThDP)-substrate intermediates on the millisecond timescale. nih.govsci-hub.st

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including proton (¹H) NMR and solid-state NMR, has emerged as a powerful tool for the direct detection and characterization of enzyme-bound intermediates like this compound. nih.govresearchgate.netnih.govacs.orgbrandeis.edu By using isotopically labeled substrates or cofactors, researchers can track the chemical transformations occurring at the active site of thiamine-dependent enzymes. researchgate.netnih.gov This allows for the quantitative analysis of intermediate concentrations and the determination of microscopic rate constants for individual catalytic steps. nih.govresearchgate.netacs.org

Mass Spectrometry (MS): Advanced mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS/MS), offer high sensitivity and specificity for the identification and quantification of thiamine and its derivatives, including the aldehyde form, in complex biological samples. nih.govresearchgate.netgoogle.comnih.gov These methods are crucial for both in vitro enzyme assays and for studying the metabolic fate of thiamine in vivo.

These methodologies are not only confirming the existence of the this compound intermediate but are also providing detailed information about its structure, stability, and the factors that influence its reactivity within the enzyme active site.

Integration of Multi-Omics Data to Understand Thiamine Aldehyde Dynamics in Systems Biology

A systems-level understanding of thiamine metabolism and the role of this compound requires the integration of data from various "omics" platforms. This approach allows for a holistic view of how this intermediate influences and is influenced by the broader metabolic network.

Metabolomics: High-resolution metabolomics is being used to assess thiamine status and its impact on global metabolic profiles in various physiological and pathological states. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua Studies have shown that thiamine deficiency is associated with significant alterations in key metabolic pathways, including those for energy, amino acid, and lipid metabolism. nih.govresearchgate.netnih.govresearchgate.net By identifying metabolites that are correlated with thiamine levels, researchers can infer the downstream effects of altered this compound flux.

Proteomics and Genomics: Proteomic studies have been instrumental in identifying the key enzymes involved in thiamine metabolism and how their expression levels change in response to thiamine availability. asm.orgnih.gov For example, in the yeast Yarrowia lipolytica, thiamine deficiency leads to the downregulation of proteins involved in nucleotide and lipid metabolism. asm.orgnih.gov Comparative genomics can further identify missing genes in thiamine biosynthetic pathways in certain organisms. nih.gov

Exploring Unconventional this compound-Mediated Reactions

The unique reactivity of the thiamine cofactor, particularly its ability to facilitate "umpolung" or polarity reversal of carbonyl carbons, opens the door to a wide range of chemical transformations beyond its known biological roles. Researchers are increasingly exploring the potential of thiamine-dependent enzymes to catalyze novel and unconventional reactions.

Engineered Enzyme Catalysis: Protein engineering and directed evolution are being used to create novel thiamine-dependent enzymes with altered substrate specificities and catalytic activities. acs.orgnih.govacs.org These engineered enzymes can be used to perform reactions that are not found in nature, such as asymmetric cross-benzoin reactions and photobiocatalytic decarboxylative alkylations. acs.orgacs.org For instance, variants of benzoylformate decarboxylase and benzaldehyde lyase have been developed to catalyze the asymmetric alkylation of benzaldehydes and α-keto acids. acs.org

Radical Chemistry: Recent studies have shown that thiamine-dependent enzymes can be repurposed to catalyze single-electron transformations. nih.govacs.org This emerging field of thiamine radical biocatalysis involves the single-electron oxidation of the enzyme-bound Breslow intermediate, which is formed from the reaction of this compound with a substrate. acs.org This opens up new possibilities for asymmetric radical reactions that are difficult to achieve with traditional small-molecule catalysts. nih.govacs.org

Novel Substrate Scope: Researchers are also investigating the ability of existing thiamine-dependent enzymes to accept non-natural substrates, leading to the synthesis of novel chemical entities. For example, some thiamine diphosphate-dependent lyases have been shown to accept sterically hindered aromatic aldehydes and non-activated ketones as substrates, producing a variety of secondary and tertiary alcohols. mpg.de

The exploration of these unconventional reactions is expanding the synthetic utility of thiamine catalysis and providing new tools for the construction of complex molecules.

Harnessing this compound Catalysis for Sustainable Chemical Synthesis

The principles of green chemistry emphasize the use of environmentally benign catalysts and reaction conditions. Thiamine and thiamine-dependent enzymes are well-suited for this purpose due to their natural origin, biodegradability, and ability to function under mild, aqueous conditions.

Biocatalysis with Thiamine-Dependent Enzymes: There is a growing interest in using whole cells or isolated thiamine-dependent enzymes as biocatalysts for the production of valuable chemicals. mdpi.comnih.gov These enzymatic processes often offer high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing waste generation. nih.gov For example, pyruvate decarboxylase can be used to produce aldehydes from α-keto acids. mdpi.com

Thiamine as an Organocatalyst: Thiamine itself, particularly in the form of thiamine hydrochloride, is being explored as a green and cost-effective organocatalyst for a variety of organic transformations. semanticscholar.orgnih.govrsc.orgtandfonline.comresearchgate.net It has been successfully employed in multicomponent reactions to synthesize biologically active heterocyclic compounds such as dihydropyridines and hydrazono-thiazolones. semanticscholar.orgtandfonline.com The use of thiamine as a catalyst often allows for reactions to be carried out in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. semanticscholar.orgresearchgate.net

Synthesis of Biofuels and Value-Added Chemicals: Engineered metabolic pathways that utilize thiamine-dependent enzymes are being developed for the production of biofuels and other valuable chemicals from renewable feedstocks. nih.gov By optimizing the flux through these pathways, it may be possible to create sustainable and economically viable processes for the production of a wide range of compounds.

The continued development of thiamine-based catalytic systems holds significant promise for advancing the goals of sustainable chemistry and creating greener manufacturing processes.

Q & A

Q. What are the primary biochemical roles of thiamine(1+) aldehyde in enzymatic reactions, and how can its activity be experimentally detected?

this compound derivatives, such as thiamine pyrophosphate (TPP), act as coenzymes in aldehyde group transfer during oxidative decarboxylation of pyruvate and α-ketoglutarate. Detection methods include:

- Chromatographic assays (HPLC or GC-MS) to quantify thiamine derivatives in biological samples .

- Enzymatic activity assays (e.g., transketolase activity in erythrocytes) to indirectly assess TPP availability .

- Spectrophotometric methods to monitor decarboxylation reactions in vitro, such as the Jansen assay .

Q. What experimental models are suitable for studying thiamine deficiency and its impact on aldehyde metabolism?

- Animal models (e.g., ethanol-exposed rodents) to study thiamine depletion in liver and brain tissues, coupled with HPLC analysis of thiamine content .

- Yeast systems (e.g., Kluyveromyces lactis) to investigate genetic regulation of thiamine biosynthesis pathways under varying aldehyde conditions .

- Cell culture models to assess thiamine transport and its role in mitigating aldehyde toxicity, using siRNA knockdown of thiamine-related genes .

Advanced Research Questions

Q. How does the catalytic mechanism of this compound differ between enzymatic and non-enzymatic systems?

In enzymatic systems (e.g., pyruvate dehydrogenase), TPP forms a transient "active aldehyde" intermediate (e.g., 2-hydroxyethyl-TPP) stabilized by enzyme-specific residues, enabling decarboxylation and aldehyde transfer . In non-enzymatic systems (e.g., benzoin condensation), the thiazolium ring of thiamine acts as a nucleophilic carbene, facilitating aldehyde coupling via a Breslow intermediate . Key analytical techniques include:

Q. What methodological challenges arise when analyzing contradictory data on thiamine's role in aldehyde-related pathologies (e.g., beriberi vs. asymptomatic deficiency)?

Discrepancies between biochemical deficiency (low TPP levels) and clinical symptoms require:

- Multivariate regression models to account for confounders (e.g., concurrent infections or malnutrition) .

- Longitudinal cohort studies tracking thiamine status and aldehyde metabolite profiles (e.g., acetaldehyde) in at-risk populations .

- Omics integration (transcriptomics/metabolomics) to identify biomarkers linking thiamine deficiency to aldehyde dysregulation .

Q. What genetic and epigenetic factors regulate thiamine biosynthesis pathways in response to cellular aldehyde stress?

- Thiamine biosynthetic genes (e.g., THI1) are transcriptionally regulated by aldehyde levels via redox-sensitive promoters in fungi and plants .

- DNA methylation assays can reveal epigenetic silencing of thiamine transporters (e.g., SLC19A2) under chronic aldehyde exposure .

- CRISPR-Cas9 screens in model organisms to identify aldehyde-responsive regulatory elements in thiamine pathways .

Methodological Considerations

Q. How can researchers design experiments to distinguish between thiamine's direct and indirect effects on aldehyde detoxification pathways?

- Isotopic labeling : Use ¹³C-labeled thiamine to track incorporation into TPP-dependent enzymes (e.g., aldehyde dehydrogenase) .

- Knockout/knockdown models : Compare aldehyde metabolism in wild-type vs. thiamine-deficient systems (e.g., Saccharomyces cerevisiae thi4Δ mutants) .

- Pharmacological inhibition : Apply oxythiamine (a TPP antagonist) to isolate thiamine-independent aldehyde oxidation .

Q. What advanced analytical techniques are critical for resolving thiamine-aldehyde adducts in complex biological matrices?

- Tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to characterize unstable adducts (e.g., keto-thiamine compounds) .

- Nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations of thiamine-aldehyde intermediates .

- Cryo-electron microscopy to visualize TPP-aldehyde interactions in large enzyme complexes (e.g., α-ketoglutarate dehydrogenase) .

Data Interpretation and Validation

Q. How should researchers address variability in thiamine quantification across different tissue types (e.g., liver vs. brain)?

- Normalization protocols : Express thiamine levels per mg protein or DNA to control for tissue heterogeneity .

- Inter-laboratory validation : Use certified reference materials (CRMs) for thiamine assays .

- Meta-analysis frameworks to harmonize data from disparate studies (e.g., PRISMA guidelines) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in thiamine-aldehyde studies?

- Non-linear regression models (e.g., Hill equation) to fit TPP-dependent enzyme activity curves .

- Principal component analysis (PCA) to reduce dimensionality in omics datasets linking thiamine status to aldehyde metabolites .

- Bayesian networks to infer causal relationships between thiamine intake and aldehyde-associated outcomes (e.g., neuropathy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。